molecular formula C19H17FN2O3 B2925133 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 953156-11-1

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2925133
CAS No.: 953156-11-1
M. Wt: 340.354
InChI Key: FDBOVLXBBGPSNN-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and an acetamide side chain where the nitrogen is linked to a 4-methoxyphenylmethyl moiety. The 1,2-oxazole heterocycle is known for metabolic stability and hydrogen-bonding capabilities, while the fluorophenyl and methoxyphenyl groups modulate electronic properties and lipophilicity .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBOVLXBBGPSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Substituents: The 4-fluorophenyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding halides and nucleophiles.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides and nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight LogP* Key Properties
Target Compound 1,2-Oxazole 5-(4-Fluorophenyl), N-(4-methoxyphenylmethyl) 380.39 3.2 High lipophilicity, moderate solubility
NAT14-349966 () 1,2-Oxazole Piperidine-linked, 4-methoxyphenylmethyl 468.52 3.8 Stereospecific, enhanced BBB penetration
E613-0631 () 1,2-Oxazole Cyclohexylmethylamino propyl, methoxy 419.50 4.1 High hydrophobicity, flexible linker
GSK1570606A () Thiazole Pyridinyl, 4-fluorophenyl 315.34 2.5 Improved solubility, kinase selectivity
Benzothiazole Derivative () Benzothiazole 4-Fluorophenyl 288.30 3.0 DNA intercalation potential

*LogP values estimated using fragment-based methods.

Research Findings and Trends

  • Fluorine Substitution : Fluorine at the phenyl position (target compound, ) enhances metabolic stability and target binding via electronegativity and hydrophobic effects .
  • Methoxy Groups: Methoxyphenyl in the acetamide side chain (target compound, ) balances lipophilicity and hydrogen-bond donor capacity, critical for CNS-targeted agents .
  • Heterocycle Impact : Oxazole derivatives generally exhibit better metabolic stability than thiazoles but may lack the π-stacking ability of benzothiazoles .

Biological Activity

The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C23H19FN2O4C_{23}H_{19}FN_{2}O_{4} with a molecular weight of 406.41 g/mol. The compound features several functional groups that may contribute to its biological activity, including an oxazole ring and methoxy and fluorophenyl substituents.

PropertyValue
Molecular FormulaC23H19FN2O4
Molecular Weight406.41 g/mol
LogP (Partition Coefficient)4.336
Water Solubility (LogSw)-4.47
Polar Surface Area53.501 Ų

Research suggests that compounds containing oxazole rings exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the 4-fluorophenyl and 4-methoxyphenyl groups may enhance the lipophilicity and biological interactions of the compound, potentially leading to improved efficacy against specific targets.

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds indicated that derivatives with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against cancer cell lines. These studies revealed that at concentrations below 50 µM, the compound exhibited selective cytotoxicity without affecting normal cell viability .

Case Studies

  • Antibacterial Efficacy : A recent screening of compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .
  • Anti-inflammatory Potential : In animal models, related oxazole derivatives have shown to reduce inflammation markers significantly, suggesting a possible application in treating inflammatory diseases .

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